molecular formula C15H13N5OS B2530258 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896320-18-6

2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2530258
CAS RN: 896320-18-6
M. Wt: 311.36
InChI Key: QPQUBJPWTIUORI-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is a chemical entity that appears to be related to various imidazole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate is one such method . This approach allows for the functionalization of the C(sp(2))-H bond and has been applied to synthesize a library of 3-sulfanylimidazopyridines under metal and oxidant-free conditions . Similarly, the synthesis of substituted 2-sulfinylimidazoles as potential inhibitors of gastric H+/K+-ATPase involves the substitution of 2-pyridyl groups and (2-aminobenzyl)-sulfinyl groups at specific positions on the imidazole moiety . These methods could potentially be adapted for the synthesis of this compound by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The structure-activity relationships indicate that specific substitutions on the imidazole ring can lead to compounds with high biological activity and favorable chemical stability . For the compound of interest, the presence of a pyridazinyl group and a sulfanylacetamide moiety suggests that it may have unique structural features that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions depending on their substituents. The iodine-catalyzed sulfenylation and the sulfur-promoted oxidative cyclization are examples of reactions that these compounds can participate in. These reactions are typically used to introduce functional groups or to construct the imidazole ring system. The compound this compound may also undergo similar reactions, which could be explored for further functionalization or for the synthesis of analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their substitution patterns. For example, the stability of these compounds under acidic conditions can be a critical factor for their development as pharmaceutical agents . The solubility, melting point, and reactivity are other important properties that can be influenced by the molecular structure. While the specific properties of this compound are not provided in the papers, similar compounds have been characterized using techniques such as IR, NMR, and mass spectrometry , which could be applied to determine the properties of the compound .

Scientific Research Applications

Drug Discovery and Molecular Probing

Compounds with similar structural features have been explored for their potential in drug discovery, especially as enzyme inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as potent and selective inhibitors of kidney-type glutaminase (GLS), highlighting the therapeutic potential of GLS inhibition in cancer research (Shukla et al., 2012). This suggests that analogs of 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide could also serve as molecular probes or therapeutic agents targeting specific enzymes or pathways in diseases.

Antimicrobial and Antituberculosis Activity

Heterocyclic compounds bearing a sulfonamido moiety have been synthesized and evaluated for their potential as antimicrobial agents. Studies such as the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other derivatives bearing a sulfonamido moiety indicate promising antimicrobial activities, including antibacterial and antifungal effects (Darwish et al., 2014). Similarly, compounds with imidazo[1,2-a]pyridine scaffolds have been evaluated for antituberculosis activity, underscoring the utility of such compounds in addressing infectious diseases (Kaplancıklı et al., 2008).

Anticancer Research

The structural analogs of this compound have been implicated in cancer research, particularly in the design and synthesis of compounds targeting specific cellular mechanisms. For example, the development of imidazo[1,2-a]pyridines as a potential therapeutic scaffold indicates their broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This suggests that our compound of interest could play a role in anticancer research, either as a direct therapeutic agent or as a tool in understanding cancer biology (Deep et al., 2016).

properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c16-14(21)9-22-15-6-5-13(18-19-15)11-1-3-12(4-2-11)20-8-7-17-10-20/h1-8,10H,9H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQUBJPWTIUORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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